molecular formula C10H12FNO2 B13016053 4-Amino-3-(3-fluorophenyl)butanoic acid

4-Amino-3-(3-fluorophenyl)butanoic acid

Cat. No.: B13016053
M. Wt: 197.21 g/mol
InChI Key: NVZXCVHOYWVGFJ-UHFFFAOYSA-N
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Description

4-Amino-3-(3-fluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H12FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(3-fluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 3-fluorobenzaldehyde and nitromethane to form 3-fluoro-β-nitrostyrene.

    Reduction: The nitro group in 3-fluoro-β-nitrostyrene is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Amino-3-(3-fluorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate various biochemical pathways, including those involved in neurotransmission, metabolism, and signal transduction.

Comparison with Similar Compounds

  • 4-Amino-3-(4-fluorophenyl)butanoic acid
  • 3-Amino-4-(4-fluorophenyl)butanoic acid
  • 4-Amino-3-(2-fluorophenyl)butanoic acid

Comparison:

  • Structural Differences: The position of the fluorine atom on the phenyl ring varies among these compounds, leading to differences in their chemical properties and reactivity.
  • Uniqueness: 4-Amino-3-(3-fluorophenyl)butanoic acid is unique due to its specific substitution pattern, which may result in distinct biological activity and potential applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

4-amino-3-(3-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-2-7(4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)

InChI Key

NVZXCVHOYWVGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)CN

Origin of Product

United States

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